3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl
Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is a chemical compound with the molecular formula C13H10ClF4N. It is known for its unique structural features, which include a trifluoromethyl group and a fluoro substituent on the phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) .
Pharmacokinetics
The compound’s molecular weight of 29167 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Compounds with similar structures have shown various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl typically involves multiple steps. One common method starts with the reaction of 4-nitrotoluene with trifluoromethylating agents to produce 4-trifluoromethyl nitrobenzene. This intermediate is then reduced to 4-trifluoromethyl aniline, which is further reacted with fluorinating agents to introduce the fluoro group. Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 4-Fluoroaniline
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to similar compounds .
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N.ClH/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8;/h1-7H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWXAYVIPJOYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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